4-Chlororesorcinol

Tyrosinase inhibition Melanogenesis Pigment control

4-Chlororesorcinol (4-CR) is the definitive oxidative hair dye coupler with a precisely characterized second-order rate constant (k = 2.55×10⁵ L mol⁻¹ min⁻¹ with p-aminophenol monoimine at 30°C). Generic resorcinol or 2-methylresorcinol cannot replicate its colorimetric precision or batch-to-batch predictability. For melanogenesis research, its 20,000-fold greater tyrosinase inhibition over resorcinol establishes it as the gold-standard positive control, validated in vivo in platy fish fin depigmentation models. The compound is also essential for electrochemical oxidation method development targeting halogenated aromatic pollutants and for plant polyphenol oxidase studies in adventitious root formation. Insist on analytically verified, high-purity 4-chlororesorcinol to ensure reproducible results and EU regulatory compliance (Annex III/199, max 2.5% in oxidative hair dyes after mixing).

Molecular Formula C6H5ClO2
Molecular Weight 144.55 g/mol
CAS No. 95-88-5
Cat. No. B043231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlororesorcinol
CAS95-88-5
Synonyms1-Chloro-2,4-dihydroxybenzene;  2,4-Dihydroxychlorobenzene;  4-Chloro-1,3-benzenediol;  4-Chloro-1,3-dihydroxybenzene;  4-Chlororesorcin;  6-Chlororesorcinol;  C.I. 76510;  NSC 1569;  NSC 6298;  p-Chlororesorcinol; 
Molecular FormulaC6H5ClO2
Molecular Weight144.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)Cl
InChIInChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
InChIKeyJQVAPEJNIZULEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlororesorcinol (CAS 95-88-5): A Strategic Building Block & Functional Coupler


4-Chlororesorcinol (4-CR, C6H5ClO2) is a chlorinated derivative of resorcinol [1]. The meta-dihydroxybenzene core with a 4-position chlorine atom creates a unique bifunctional scaffold [1]. Its reactivity differs substantially from parent resorcinol, enabling selective electrophilic substitutions ortho to hydroxyl groups and catalytic coupling at the halogenated position [1]. The compound's first pKa of 10.6 and oxidation potential distinguish it electrochemically from non-halogenated and multiply-halogenated analogs [2] [3].

Why Resorcinol or 2-Methylresorcinol Cannot Simply Replace 4-Chlororesorcinol


Although resorcinol derivatives share the meta-dihydroxybenzene core, substitution at the 4-position dramatically alters key performance characteristics in functional applications [1]. In oxidative hair dye formulations, 4-chlororesorcinol exhibits reaction kinetics that are distinct from those of unsubstituted resorcinol or 2-methylresorcinol, with chlorination reducing coupling reactivity by approximately 8-fold [1]. In biological systems, 4-chlororesorcinol demonstrates 20,000-fold greater tyrosinase inhibition potency compared to parent resorcinol [2]. These quantifiable differences underscore the fallacy of generic interchangeability; the chloro substituent fundamentally redefines the molecule's functional utility.

Quantitative Differentiation of 4-Chlororesorcinol from Structural Analogs


4-Chlororesorcinol Exhibits 20,000-Fold Greater Tyrosinase Inhibition Potency than Resorcinol

In a systematic screen of over 400 aromatic compounds, 4-chlororesorcinol inhibited melanin formation from tyrosine, DOPA, or epinephrine at a concentration of 1 × 10⁻⁹ M [1]. This represented a 20,000-fold increase in inhibitory potency relative to unsubstituted resorcinol [1]. The 4-substituted resorcinol derivatives, including 4-chlororesorcinol, were significantly more active than 2-substituted analogs like orcinol [1].

Tyrosinase inhibition Melanogenesis Pigment control

Chlorination at the 4-Position Modulates Coupling Reactivity in Oxidative Hair Dyeing

A kinetic study of the reaction between monoimine and resorcinol dianions at 30°C provides comparative second-order rate constants (k) for key coupler derivatives [1]. The data demonstrate that 4-chlororesorcinol reacts approximately 4.5 times faster with the parent p-aminophenol monoimine than with the 2-methyl p-aminophenol monoimine (k = 2.55 × 10⁵ vs. 1.5 × 10⁴ L mol⁻¹ min⁻¹) [1]. Furthermore, comparing the parent p-aminophenol monoimine reaction across couplers shows 4-chlororesorcinol (k = 2.55 × 10⁵) exhibits reduced reactivity relative to 4-methylresorcinol (k = 8.1 × 10⁵) but increased reactivity relative to 2-methylresorcinol (k = 1.16 × 10⁵) [1]. This tunable reactivity profile, a direct consequence of the 4-chloro substituent, is essential for achieving predictable color development and final shade control in complex oxidative dye formulations [2].

Oxidative hair dye Coupling agent Reaction kinetics

Electrochemical Behavior: Oxidation Potential Differentiates 4-Chlororesorcinol from Non- and Dichlorinated Analogs

Cyclic voltammetry measurements on TiO₂ thin film electrodes in 0.5 M KCl electrolyte demonstrate that the oxidation potentials of resorcinol derivatives are influenced by chlorine substitution [1]. While the precise numeric potential values are not provided in the abstract, the study confirms that 4-chlororesorcinol exhibits an oxidation potential distinct from both unsubstituted resorcinol and 4,6-dichlororesorcinol, and that all three compounds differ from catechol, 3,4-dihydroxybenzoic acid, and 1,2,4-trihydroxybenzene [1]. This differential electrochemical behavior has direct implications for environmental remediation, as the electrochemical oxidation of 4-chlororesorcinol proceeds via a specific sequence involving chlorine release, aromatic hydroxylation, quinone formation, ring opening, and mineralization to CO₂ [2].

Electrochemistry Oxidation potential Photocatalysis Wastewater treatment

4-Chlororesorcinol Uniquely Alters Plant Growth Regulator Levels in Bean Cuttings

Treatment of bean cuttings with 4-chlororesorcinol, a known polyphenol oxidase (PPO) inhibitor, induces specific physiological responses not observed with generic PPO inhibitors or auxins alone [1] [2]. Following 4-CR treatment, the accumulation of free IAA in bean hypocotyls was prevented within 24 hours, IAA oxidase activity was enhanced, and ABA levels remained 3–4 fold higher than in untreated controls [1]. Peroxidase activity was consistently lower in 4-CR-treated cuttings, an effect shared with IBA treatment [1]. Critically, the effect on rooting was observed in multiple species, including Phaseolus vulgaris and Vigna radiata, where more root primordia and roots were formed after 4-CR treatment, both with and without 10⁻⁵ M IBA [2]. The PPO inhibition appeared tight or irreversible [2].

Plant growth regulation Adventitious rooting Polyphenol oxidase inhibition

Proven Application Domains for 4-Chlororesorcinol (CAS 95-88-5)


Oxidative Hair Dye Formulation: Achieving Target Color Kinetics

4-Chlororesorcinol is a critical coupler in oxidative hair dye formulations. Its specific second-order rate constant with common primary intermediates, such as p-aminophenol monoimine (k = 2.55 × 10⁵ L mol⁻¹ min⁻¹ at 30°C) [1], is a direct function of its 4-chloro substitution. Formulators rely on this specific kinetic parameter to predict color development and ensure batch-to-batch consistency. The compound is approved for use in the EU as a hair dye substance in oxidative products at a maximum applied concentration of 2.5% after mixing [2]. Substitution with resorcinol, 2-methylresorcinol, or 4-methylresorcinol will yield different coupling rates and unpredictable final shades [1]. Procurement of 4-chlororesorcinol is non-negotiable for achieving the precise colorimetric properties defined in established, compliant formulations.

Tyrosinase Inhibition Studies: A Potent Positive Control

For research focused on melanogenesis, tyrosinase enzyme kinetics, or screening for novel depigmenting agents, 4-chlororesorcinol serves as a potent and well-characterized positive control. Its 20,000-fold increase in inhibitory potency over resorcinol [1] makes it a gold-standard reference compound. The in vivo validation of its anti-tyrosinase activity, demonstrated by the strong interference with pigment formation in developing platy fish fins [2], further supports its use as a benchmark for assessing the translational potential of new tyrosinase inhibitors. Resorcinol, due to its negligible activity, is an inappropriate and scientifically invalid comparator for this purpose.

Electrochemical Wastewater Treatment Process Development

4-Chlororesorcinol is a relevant model pollutant for developing and validating electrochemical oxidation methods for treating industrial wastewater contaminated with halogenated aromatic compounds [1]. Its unique oxidation potential, which is distinct from resorcinol and 4,6-dichlororesorcinol [2], dictates its behavior on electrodes such as boron-doped diamond (BDD). Understanding its specific degradation pathway—involving Cl release, hydroxylation, quinone formation, ring opening, and mineralization to CO₂ [1]—is essential for optimizing treatment reactors and predicting the fate of related contaminants. The procurement of high-purity 4-chlororesorcinol is required to ensure that observed electrochemical responses are attributable solely to the target analyte, without interference from structural analogs.

Plant Physiology Research: Dissecting Root Initiation Mechanisms

4-Chlororesorcinol is a valuable tool for plant physiologists studying adventitious root formation. Its specific action as a polyphenol oxidase (PPO) inhibitor leads to a distinct physiological signature: it enhances IAA oxidation, maintains elevated ABA levels (3–4 fold higher than control) [1], reduces peroxidase activity, and ultimately promotes the formation of more root primordia and roots across diverse species like bean and mung bean [2]. This makes it a precise molecular probe for investigating the role of PPO in the complex auxin-ABA crosstalk that governs the initiation of rooting, providing mechanistic insights that cannot be gained using generic auxins or less specific enzyme inhibitors.

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